Superior CB2 Selectivity Profile vs. Benchmark CB1 Antagonist Rimonabant
Amauromine demonstrates a uniquely clean selectivity profile for CB1 over CB2 compared to the classic antagonist/inverse agonist rimonabant. In head-to-head radioligand binding assays using human CB1 and CB2 receptors recombinantly expressed in CHO cells, amauromine showed high affinity for CB1 (Ki = 178 nM) and no detectable activity at CB2 up to 10 µM [1]. In contrast, while rimonabant is more potent at CB1 (Ki ≈ 1.8-11.8 nM), it retains measurable affinity for CB2 (Ki ≈ 514 nM), translating to a selectivity window of ~82- to 285-fold [2]. For amauromine, the CB2 affinity is effectively unmeasurable in the standard assay (>56-fold selectivity based on the 10 µM cutoff), eliminating CB2-mediated confounding effects in experimental systems.
| Evidence Dimension | CB1 vs. CB2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | CB1 Ki = 178 nM; CB2 Ki > 10,000 nM (no activity up to 10 µM) |
| Comparator Or Baseline | Rimonabant: CB1 Ki ≈ 1.8-11.8 nM; CB2 Ki ≈ 514 nM |
| Quantified Difference | Amauromine exhibits >56-fold selectivity for CB1 over CB2; Rimonabant exhibits ~82- to 285-fold selectivity |
| Conditions | Radioligand binding assays on human CB1 and CB2 receptors recombinantly expressed in CHO cells |
Why This Matters
For researchers investigating CB1-specific pathways without interference from CB2 activation or blockade, amauromine provides a cleaner pharmacological tool, reducing the need for additional controls or knockout models.
- [1] Elsebai MF, Rempel V, Schnakenburg G, Kehraus S, Müller CE, König GM. Identification of a Potent and Selective Cannabinoid CB1 Receptor Antagonist from Auxarthron reticulatum. ACS Med Chem Lett. 2011;2(11):866-869. doi:10.1021/ml200183z View Source
- [2] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. doi:10.1016/0014-5793(94)00773-X View Source
